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Abstract
25H-NBOMe (2-(2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent,

full agonist of the human 5-HT₂A serotonin receptor and a derivative of the phenethylamine

hallucinogen 2C-H.[1] This technical guide provides a comprehensive overview of the

foundational research on 25H-NBOMe, encompassing its chemical properties, synthesis,

pharmacology, and toxicology. The information is intended to serve as a core resource for

researchers, scientists, and drug development professionals engaged in the study of

phenethylamine derivatives and their interactions with serotonergic systems. All quantitative

data has been summarized into structured tables for comparative analysis, and detailed

experimental methodologies are provided for key cited experiments. Furthermore, signaling

pathways and experimental workflows are visualized using the DOT language for clarity.

Chemical Properties and Synthesis
25H-NBOMe is a synthetic phenethylamine with the chemical formula C₁₈H₂₃NO₃ and a molar

mass of 301.386 g·mol⁻¹.[1] Its structure is characterized by a 2,5-dimethoxyphenyl group

attached to an ethylamine chain, with an N-(2-methoxybenzyl) substituent. This N-benzyl group

significantly increases its affinity and potency at the 5-HT₂A receptor compared to its parent

compound, 2C-H.[2]
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Synthesis
An expeditious method for the synthesis of 25H-NBOMe, along with other NBOMe and NBOH

compounds, has been reported starting from 2-methoxybenzaldehyde.[3] The general synthetic

approach involves the reductive amination of a phenethylamine precursor with the appropriate

benzaldehyde.

A common synthetic route for NBOMe compounds, exemplified by the synthesis of 25B-

NBOMe from 2C-B, involves a multi-step process that can be adapted for 25H-NBOMe starting

from 2C-H.[4] The key steps typically include:

Nitrostyrene formation: Reaction of the appropriately substituted benzaldehyde with

nitromethane.

Reduction of the nitrostyrene: Reduction of the nitro group to an amine to form the

phenethylamine backbone (e.g., 2C-H).

Reductive amination: Reaction of the phenethylamine with 2-methoxybenzaldehyde in the

presence of a reducing agent, such as sodium borohydride, to yield the final N-benzylated

product, 25H-NBOMe.[5]

Pharmacology
The primary pharmacological action of 25H-NBOMe is its potent agonism at the 5-HT₂A

receptor.[1] This interaction is believed to be responsible for its hallucinogenic and other

psychoactive effects.

Receptor Binding Affinity and Efficacy
The binding affinity (Ki) and efficacy (EC₅₀) of 25H-NBOMe at various serotonin receptors have

been characterized in several studies. These values are crucial for understanding its

pharmacological profile and for comparing its potency to other psychoactive compounds.
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Receptor Radioligand Assay Type Ki (nM) Reference

Human 5-HT₂A [¹²⁵I]DOI
Radioligand

Binding
2.83 [6]

Human 5-HT₂A [¹²⁵I]DOI
Radioligand

Binding
~low nanomolar [7]

Human 5-HT₂C [¹²⁵I]DOI
Radioligand

Binding
16-19 [6]

Human 5-HT₂B [³H]5-HT
Radioligand

Binding
Lower than 5-HT [6]

Table 1: Binding

Affinities (Ki) of

25H-NBOMe at

Serotonin

Receptors.
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Receptor Assay Type EC₅₀ (nM) Emax (%) Reference

Human 5-HT₂A

Inositol

Phosphate

Accumulation

15.3 - [8]

Human 5-HT₂A
IP-1 Functional

Assay
~40

Full Agonist

(85.9–95.1% of

5-HT)

[6]

Human 5-HT₂A
β-arrestin2

Recruitment
11.4

164 (relative to

LSD)
[8][9]

Human 5-HT₂C
IP-1 Functional

Assay
13.8 - [6]

Table 2:

Functional

Efficacy (EC₅₀

and Emax) of

25H-NBOMe at

Serotonin

Receptors.

Signaling Pathways
The interaction of 25H-NBOMe with the 5-HT₂A receptor initiates a cascade of intracellular

signaling events. While research on the specific downstream pathways of 25H-NBOMe is

ongoing, studies on related NBOMe compounds and 25H-NBOMe itself suggest the

involvement of several key signaling cascades.

Gq/11-PLC Pathway
Activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, by agonists like 25H-NBOMe

typically leads to the activation of phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol

(DAG), which subsequently leads to an increase in intracellular calcium and activation of

protein kinase C (PKC). This pathway is considered central to the psychedelic effects of 5-

HT₂A agonists.[5][10]
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Gq/11-PLC Signaling Pathway Activated by 25H-NBOMe.

MAPK/ERK and Akt/PKB Pathways
Studies on 25C-NBOMe have demonstrated its ability to activate the MAPK/ERK pathway and

inhibit the Akt/PKB signaling pathway in neuronal cell lines.[11] These pathways are crucial for

cell survival, proliferation, and differentiation. While not directly demonstrated for 25H-NBOMe,

its structural similarity to 25C-NBOMe suggests a potential for similar modulation of these

pathways.
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Potential Modulation of MAPK/ERK and Akt/PKB Pathways.

Wnt/β-catenin Pathway
Research using organotypic hippocampal cultures has shown that 25H-NBOMe can inhibit

gene expression in the Wnt/β-catenin pathway, a pathway critical for neurogenesis.[6] In

contrast, the related compound 25H-NBOH was found to activate this pathway.[6]

25H-NBOMe Wnt/β-catenin Pathway Inhibits Gene Expression Regulates Neurogenesis Controls

Click to download full resolution via product page

Inhibition of the Wnt/β-catenin Pathway by 25H-NBOMe.
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Experimental Protocols
This section provides an overview of key experimental methodologies used in the foundational

research of 25H-NBOMe.

In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of 25H-NBOMe for serotonin receptors.

General Protocol:

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g.,

human 5-HT₂A).

Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand

(e.g., [¹²⁵I]DOI) and varying concentrations of the unlabeled test compound (25H-NBOMe).

Separation: Separate the bound from the free radioligand by rapid filtration through glass

fiber filters.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the IC₅₀ value (the concentration of 25H-NBOMe that inhibits

50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-

Prusoff equation.[12][13][14]

This assay measures the increase in intracellular calcium concentration following receptor

activation, providing a measure of functional efficacy (EC₅₀).

Objective: To determine the potency of 25H-NBOMe in activating the 5-HT₂A receptor.

General Protocol:

Cell Culture: Culture cells expressing the target receptor (e.g., CHO cells stably

expressing human 5-HT₂A).
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: Add varying concentrations of 25H-NBOMe to the cells.

Fluorescence Measurement: Measure the change in fluorescence intensity over time

using a fluorescence plate reader.

Data Analysis: Plot the fluorescence response against the concentration of 25H-NBOMe to

determine the EC₅₀ value.[15][16][17][18]

In Vivo Assays
The HTR is a behavioral assay in rodents that is considered a proxy for the hallucinogenic

potential of 5-HT₂A receptor agonists.

Objective: To assess the hallucinogen-like effects of 25H-NBOMe in an animal model.

General Protocol:

Animal Acclimation: Acclimate rodents (typically mice) to the testing environment.

Drug Administration: Administer varying doses of 25H-NBOMe via intraperitoneal (i.p.) or

subcutaneous (s.c.) injection.

Observation: Observe the animals for a defined period (e.g., 30-60 minutes) and count the

number of head twitches.

Data Analysis: Analyze the dose-response relationship for the induction of HTR.[19][20]

[21]

CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.

Objective: To evaluate the abuse potential of 25H-NBOMe.

General Protocol:

Pre-Conditioning Phase: Allow the animal to freely explore a two-compartment apparatus

to determine baseline preference.
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Conditioning Phase: Repeatedly pair one compartment with the administration of 25H-

NBOMe and the other compartment with a vehicle injection.

Post-Conditioning (Test) Phase: In a drug-free state, allow the animal to freely explore the

entire apparatus.

Data Analysis: Measure the time spent in each compartment. A significant increase in time

spent in the drug-paired compartment indicates a rewarding effect.[3][8][22][23]

In Vitro Assays In Vivo Assays

Radioligand Binding

Binding Affinity (Ki)

Calcium Mobilization

Functional Efficacy (EC50)

Head-Twitch Response

Hallucinogenic Potential

Conditioned Place Preference

Abuse Liability

25H-NBOMe

Click to download full resolution via product page

Workflow of Key Experiments for 25H-NBOMe Research.

Toxicology
The NBOMe class of compounds, including 25H-NBOMe, has been associated with significant

toxicity.

Neurotoxicity
In vitro studies using organotypic hippocampal cultures have shown that 25H-NBOMe can

induce neurodegeneration.[6] This effect was observed earlier than with the related compound

25H-NBOH.[6] The neurotoxicity of NBOMe compounds may be linked to the activation of the

MAPK/ERK cascade and inhibition of the Akt/PKB signaling pathway.[11]
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Cardiotoxicity
NBOMe compounds have a high affinity for 5-HT₂B receptors, and prolonged activation of

these receptors has been implicated in drug-induced valvular heart disease. Additionally, their

affinity for adrenergic α₁ receptors may contribute to stimulant-like cardiovascular effects.

In Vivo Toxicity
Studies in zebrafish embryos have demonstrated that 25H-NBOMe can cause malformations

and lethal effects, which may be associated with its ability to bind to DNA.[24][25]

Analytical Methods
Several analytical methods have been developed for the detection and quantification of 25H-

NBOMe in various matrices.

Analytical
Technique

Matrix Application Reference

HPLC-MS/MS Serum, Urine
Quantification of

NBOMe compounds
[26]

LC-QTOF-MS Whole Blood

Detection and

identification of

designer drugs

[26]

GC-MS Blotter Paper Forensic analysis [26]

DART-MS Blotter Paper Rapid screening [27]

Table 3: Analytical

Methods for the

Detection of 25H-

NBOMe.

Conclusion
25H-NBOMe is a potent phenethylamine derivative with high affinity and full agonism at the 5-

HT₂A receptor. Its pharmacological profile has been characterized through a variety of in vitro
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and in vivo studies, revealing its hallucinogenic potential and abuse liability. The downstream

signaling pathways, including the Gq/11-PLC, MAPK/ERK, Akt/PKB, and Wnt/β-catenin

pathways, are implicated in its diverse cellular effects. However, further research is required to

fully elucidate the specific molecular mechanisms of 25H-NBOMe and to understand its

toxicological profile in greater detail. The information presented in this technical guide provides

a solid foundation for future research into this and related phenethylamine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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